5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

Catalog No.
S1960459
CAS No.
96887-18-2
M.F
C21H22O10
M. Wt
434.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

CAS Number

96887-18-2

Product Name

5,7-Dihydroxy-3,6,8,3',4',5'-hexamethoxyflavone

IUPAC Name

5,7-dihydroxy-3,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

InChI

InChI=1S/C21H22O10/c1-25-10-7-9(8-11(26-2)17(10)27-3)16-20(29-5)14(23)12-13(22)19(28-4)15(24)21(30-6)18(12)31-16/h7-8,22,24H,1-6H3

InChI Key

QXRNWRWFNALYGH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC

5,7-Dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone is a complex flavonoid compound with the molecular formula C21H22O10C_{21}H_{22}O_{10} and a molecular weight of approximately 434.397 g/mol. This compound features multiple hydroxyl and methoxy substituents, which contribute to its unique chemical properties and potential biological activities. The structure is characterized by a flavone backbone with hydroxyl groups at the 5 and 7 positions and methoxy groups at the 3, 6, 8, 2', 4', and 5' positions, making it a hexamethoxyflavone .

The mechanism of action of DHMH remains unknown due to limited research. Flavonoids, in general, exhibit various biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. These properties are often attributed to their ability to scavenge free radicals and interact with cellular signaling pathways []. However, specific mechanisms for DHMH would require dedicated research.

  • Source and Identification


    While databases like PubChem [] and SANCDB [] confirm the existence of the compound, there is no scientific literature available detailing its natural source or isolation processes.

  • Potential Uses based on Class


    Since 5,7-Dihydroxy Hexamethoxyflavone belongs to the flavonoid class, research on other flavonoids with similar structure might offer clues for potential applications. For instance, some flavonoids demonstrate antioxidant and anti-inflammatory properties []. However, further research is necessary to determine if 5,7-Dihydroxy Hexamethoxyflavone possesses similar properties.

The chemical reactivity of 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone can be influenced by its hydroxyl and methoxy groups. Common reactions include:

  • Methylation: The hydroxyl groups can undergo methylation to form more methoxy derivatives.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming quinones.
  • Complexation: The compound can form complexes with metal ions due to the electron-rich nature of the hydroxyl groups.

These reactions are crucial for understanding its reactivity in biological systems and potential applications in medicinal chemistry.

Research indicates that flavonoids like 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone exhibit various biological activities:

  • Antioxidant Properties: This compound has shown significant antioxidant activity, which can help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects: Studies suggest that it may reduce inflammation markers in vitro and in vivo.
  • Antimicrobial Activity: Some research indicates potential antimicrobial properties against various pathogens.

These activities make it a candidate for further pharmacological studies aimed at developing therapeutic agents.

The applications of 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone span various fields:

  • Pharmaceuticals: Potential use in developing drugs targeting oxidative stress-related diseases.
  • Nutraceuticals: As a dietary supplement due to its antioxidant properties.
  • Cosmetics: Inclusion in skincare products for its anti-inflammatory benefits.

These applications highlight its versatility as a bioactive compound.

Interaction studies focusing on this flavonoid have shown promising results:

  • Synergistic Effects with Other Compounds: Research indicates that it may enhance the efficacy of other antioxidants when used in combination.
  • Receptor Binding Studies: Investigations into its binding affinity to various biological receptors are ongoing to elucidate its mechanism of action.

These studies are essential for understanding how this compound can be effectively utilized in therapeutic contexts.

Several compounds share structural similarities with 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavoneC21H22O9Lacks one hydroxyl group compared to the target compound
5,4',5'-Trihydroxy-3,6,7,8,2'-pentamethoxyflavoneC21H22O9Contains fewer methoxy groups; different hydroxyl positioning
5-Hydroxy-3-methoxyflavoneC16H14O6Simpler structure with fewer substituents

The unique arrangement of hydroxyl and methoxy groups in 5,7-dihydroxy-3,6,8,2',4',5'-hexamethoxyflavone distinguishes it from these similar compounds. Its specific structural characteristics contribute to its unique biological activities and potential applications in various fields.

XLogP3

3.1

UNII

9S4K6KAQ7M

Other CAS

96887-18-2

Wikipedia

NSC 618934

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-04-14

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